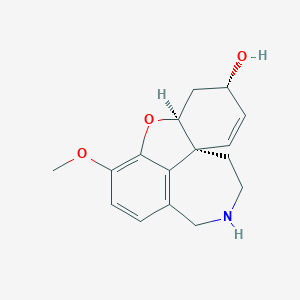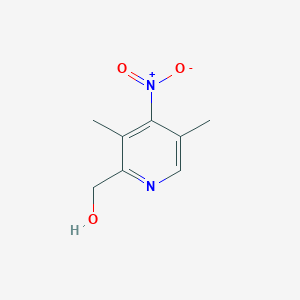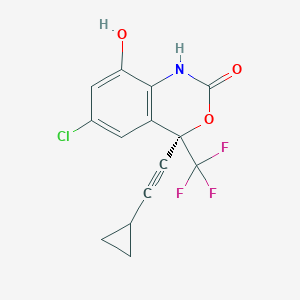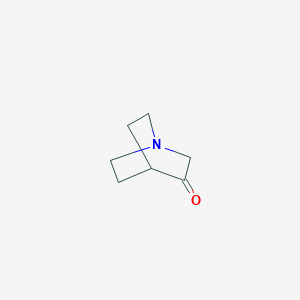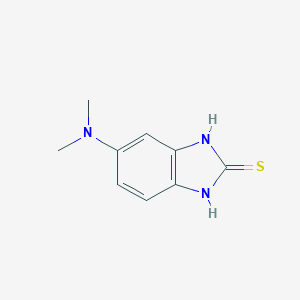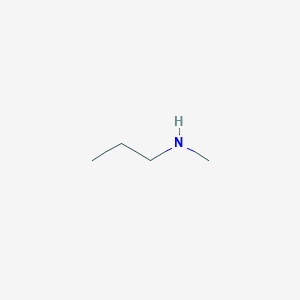
N-Methylpropylamine
Descripción general
Descripción
N-Methylpropylamine is an organic compound with the chemical formula C4H11N. It is a secondary amine, meaning it has a nitrogen atom bonded to one hydrogen atom and two alkyl groups. The compound is a clear, colorless liquid with a characteristic amine odor. It is used in various chemical processes and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methylpropylamine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and hydrogen in the presence of a catalyst. This process is known as reductive amination. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors. This method involves the continuous feeding of reactants (propylamine and formaldehyde) and hydrogen gas into a reactor containing a suitable catalyst, such as palladium on carbon. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions: N-Methylpropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-methylpropylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride, temperature range of 0-25°C.
Substitution: Alkyl halides, temperature range of 50-100°C.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: N-Alkyl-N-methylpropylamines.
Aplicaciones Científicas De Investigación
N-Methylpropylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.
Industry: It is used as a solvent, corrosion inhibitor, and in the production of surfactants and rubber chemicals.
Mecanismo De Acción
The mechanism of action of N-Methylpropylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
N-Methylpropylamine can be compared with other similar compounds, such as:
N-Methylbutylamine: Similar structure but with a longer alkyl chain.
N-Ethylpropylamine: Similar structure but with an ethyl group instead of a methyl group.
N,N-Dimethylpropylamine: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific combination of a methyl and a propyl group attached to the nitrogen atom, which gives it distinct chemical and physical properties compared to other amines.
Propiedades
IUPAC Name |
N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWISOJSERXQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211760 | |
| Record name | N-Methyl-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methyl-N-propylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
141.0 [mmHg] | |
| Record name | N-Methyl-N-propylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-35-0 | |
| Record name | N-Methyl-N-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 627-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1H32H1QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methylpropylamine in biosilicification processes, particularly in diatoms?
A: this compound units form the backbone of long-chain polyamines (LCPAs) found in diatoms. [] These LCPAs are believed to play a crucial role in the formation and patterning of silica structures within these organisms. [] Specifically, choline, a compound structurally similar to this compound, has been studied in the context of silica deposition. Research suggests that octasilicate anions, formed during the dissolution of rice hull ash with choline hydroxide, may mimic intermediates involved in silica transport and deposition in diatoms. []
Q2: How does the structure of this compound relate to its function in silica deposition?
A: The specific arrangement of this compound units within LCPAs is thought to be crucial for their interaction with silica precursors. [] While the exact mechanism is still under investigation, it's proposed that these LCPAs facilitate the controlled nucleation and aggregation of silica, leading to the intricate patterns observed in diatom frustules. [, ]
Q3: What analytical techniques are used to study this compound and related LCPAs in biological samples?
A: A novel liquid chromatography method paired with electrospray ionization mass spectrometry (LC/ESI-MS) has been developed to separate, detect, and analyze underivatized LCPAs, including those containing this compound units. [] This method allows for improved characterization and quantification of these molecules in complex mixtures extracted from sources like diatom-rich sediments. []
Q4: Beyond biosilicification, are there other biological applications of this compound derivatives?
A: Yes, fluorescent-tagged amines derived from this compound have shown promise in staining silica structures both in vitro and in vivo. [] These derivatives offer a valuable tool for visualizing and studying biosilicification processes in real-time.
Q5: Are there any known toxicological concerns associated with this compound or its derivatives?
A: While this compound itself hasn't been extensively studied for toxicity, a related aliphatic triamine, 3,3'-methyliminobis-(this compound), has been shown to cause lesions in the hypothalamus and medulla oblongata of rats, mice, and gerbils. [] This finding highlights the potential for neurotoxicity with certain structural analogs of this compound and emphasizes the need for careful evaluation of related compounds.
Q6: Can this compound derivatives be used as catalysts in organic synthesis?
A: Research indicates that this compound supported on mesoporous silica (MCM-41) can catalyze the in situ generation of trifluoroacetaldehyde from its hemiacetal and facilitate a subsequent syn-selective direct aldol reaction with cyclic ketones. [] This finding suggests potential applications of this compound derivatives in organic synthesis, particularly for reactions involving unstable aldehydes.
Q7: Are there any known synthetic routes to access this compound and its derivatives?
A: Several synthetic approaches have been explored for this compound derivatives. One method involves a Mannich reaction using 2-methyl-3-butyn-2-ol, formaldehyde, and a secondary amine, followed by elimination of acetone. [] Another approach utilizes the reaction of a 5-oxa-7,8a-diazaperhydroazulen-8-one with diethylzinc, followed by reduction, to yield optically active this compound derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)


![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B120393.png)

